
(KDO)2-lipid A, cold adapted
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(KDO)2-(palmitoleoyl-myristoyl)-lipid A(6-) is a lipid A oxoanion obtained via deprotonation of the carboxy and phosphate OH groups of (KDO)2-(palmitoleoyl-myristoyl)-lipid A; major species at pH 7.3. It is a conjugate base of a (KDO)2-(palmitoleoyl-myristoyl)-lipid A.
Aplicaciones Científicas De Investigación
Structural Characteristics
(KDO)₂-lipid A consists of two 3-deoxy-D-manno-octulosonic acid (KDO) residues linked to a lipid A backbone. This structure is crucial for its role in modulating immune responses through Toll-like receptor 4 (TLR4) activation. The cold-adapted variant exhibits modifications that enhance its functionality at lower temperatures, making it particularly relevant for studies involving psychrophilic organisms or cold environments.
Immunological Applications
1. TLR4 Modulation:
(KDO)₂-lipid A acts as a potent agonist for TLR4, which plays a vital role in the innate immune response. Research indicates that structural modifications of lipid A can significantly alter its immunogenic properties. For instance, the addition of acyl chains influences the binding affinity to MD-2, a co-receptor for TLR4, thus affecting the strength of the immune response elicited .
2. Vaccine Development:
Due to its immunostimulatory properties, (KDO)₂-lipid A is being explored as an adjuvant in vaccine formulations. Its ability to enhance antigen presentation and stimulate cytokine production makes it a promising candidate for improving vaccine efficacy against various pathogens .
Biotechnological Applications
1. Bioproduction:
The cold-adapted variant of (KDO)₂-lipid A can be produced through genetically modified strains of E. coli. This process allows for the optimization of lipid A production under low-temperature conditions, which is beneficial for industrial applications where energy efficiency is critical .
2. Drug Delivery Systems:
The unique properties of (KDO)₂-lipid A facilitate its use as a carrier in drug delivery systems. Its ability to interact with cell membranes enhances the delivery of therapeutic agents, particularly in targeting immune cells .
Case Studies
Análisis De Reacciones Químicas
Core Lipid A Assembly
The pathway begins with UDP-N-acetylglucosamine (UDP-GlcNAc) and proceeds through nine enzymatic steps:
-
LpxA : Transfers a 3-hydroxymyristoyl (3-OH C14) group from acyl carrier protein (ACP) to UDP-GlcNAc .
-
LpxC : Catalyzes the committed step by deacetylating UDP-3-O-(3-OH C14)-GlcNAc .
-
LpxD : Adds a second 3-OH C14 acyl chain, forming UDP-2,3-diacyl-GlcN .
-
Subsequent steps yield lipid IVA , the minimal structure required for viability .
KDO Addition
-
KdtA (WaaA) : Transfers two KDO (3-deoxy-D-manno-octulosonic acid) residues from CMP-KDO to lipid IVA, forming KDO₂-lipid IVA .
Temperature-Dependent Acylation
Cold adaptation involves substitution of laurate (C12:0) with palmitoleate (C16:1) and subsequent myristate (C14:0) addition:
-
LpxP : At ≤12°C, replaces LpxL to transfer palmitoleate to the 2′-N-linked 3-OH C14 residue .
-
LpxM : Myristoyltransferase that adds a C14:0 chain to the 3′-O-linked 3-OH C14 residue, completing hexa-acylation .
Enzymatic Parameters and Kinetic Data
Quantitative modeling of E. coli lipid A biosynthesis reveals key kinetic constants :
Enzyme | Substrate | K<sub>M</sub> (mM) | k<sub>cat</sub> (s⁻¹) | Localization |
---|---|---|---|---|
LpxA | UDP-GlcNAc + 3-OH C14 | 0.82 | 717 | Cytoplasm |
LpxC | UDP-3-O-acyl-GlcNAc | 0.00019 | 0.148 | Cytoplasm |
LpxL | KDO₂-lipid IVA + C12:0 | 0.015 | 131 | Inner membrane |
LpxP | KDO₂-lipid IVA + C16:1 | Not reported | 1.9* | Inner membrane |
LpxM | KDO₂-lipid IVA + C14:0 | 0.00275 | 0.6 | Inner membrane |
*LpxP activity inferred from competitive kinetics with LpxL .
Acyl Chain Composition
Cold-adapted KDO₂-lipid A exhibits distinct acylation compared to the standard form:
Feature | Standard KDO₂-lipid A | Cold-Adapted KDO₂-lipid A |
---|---|---|
2′-N-linked acyl | Laurate (C12:0) | Palmitoleate (C16:1) |
3′-O-linked acyl | Myristate (C14:0) | Myristate (C14:0) |
Total acyl chains | 6 | 6 |
This substitution enhances membrane fluidity at low temperatures by introducing unsaturated fatty acids .
Regulatory Mechanisms
-
Temperature sensing : LpxP expression is induced at ≤12°C, while LpxL dominates at ambient temperatures .
-
Competitive kinetics : LpxP and LpxL compete for the same substrate (KDO₂-lipid IVA), with LpxP’s k<sub>cat</sub> being ~10% of LpxL’s .
Biotechnological and Pharmacological Implications
-
Immunomodulation : Cold-adapted KDO₂-lipid A exhibits reduced TLR4 agonist activity compared to hexa-acylated forms, suggesting utility in anti-inflammatory therapies .
-
Membrane engineering : Temperature-controlled acyltransferases enable synthetic biology applications for tailored lipid A production .
Remaining Questions and Research Frontiers
-
Structural basis of LpxP’s cold activation.
-
Role of acyl-ACP pool dynamics in regulating LpxP/LpxL competition.
-
Evolutionary conservation of cold-adaptation mechanisms in Gram-negative pathogens .
This synthesis integrates data from biochemical studies , structural analyses , and systems biology models to elucidate the chemical reactivity and adaptive significance of cold-adapted KDO₂-lipid A.
Propiedades
Fórmula molecular |
C114H202N2O39P2-6 |
---|---|
Peso molecular |
2286.8 g/mol |
Nombre IUPAC |
(2R,4R,5R,6R)-2-[(2R,4R,5R,6R)-2-carboxylato-6-[(1R)-1,2-dihydroxyethyl]-2-[[(2R,3S,4R,5R,6R)-5-[[(3R)-3-[(Z)-hexadec-9-enoyl]oxytetradecanoyl]amino]-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonatooxyoxan-2-yl]methoxy]-3-phosphonatooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]methoxy]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C114H208N2O39P2/c1-7-13-19-25-31-37-39-40-42-48-54-59-65-71-95(126)145-85(69-63-57-51-45-35-29-23-17-11-5)75-94(125)116-100-108(150-98(129)76-86(70-64-58-52-46-36-30-24-18-12-6)146-96(127)72-66-60-53-47-41-38-32-26-20-14-8-2)106(154-156(137,138)139)92(82-144-113(111(133)134)78-90(102(131)105(152-113)89(123)80-118)151-114(112(135)136)77-87(121)101(130)104(153-114)88(122)79-117)148-109(100)143-81-91-103(132)107(149-97(128)74-84(120)68-62-56-50-44-34-28-22-16-10-4)99(110(147-91)155-157(140,141)142)115-93(124)73-83(119)67-61-55-49-43-33-27-21-15-9-3/h37,39,83-92,99-110,117-123,130-132H,7-36,38,40-82H2,1-6H3,(H,115,124)(H,116,125)(H,133,134)(H,135,136)(H2,137,138,139)(H2,140,141,142)/p-6/b39-37-/t83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,113-,114-/m1/s1 |
Clave InChI |
YMYMIWUIGJUAIZ-LSPGFKFTSA-H |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)([O-])[O-])CO[C@@]2(C[C@H]([C@H]([C@H](O2)[C@@H](CO)O)O)O[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O)C(=O)[O-])C(=O)[O-])OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OP(=O)([O-])[O-])NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCC |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)([O-])[O-])COC2(CC(C(C(O2)C(CO)O)O)OC3(CC(C(C(O3)C(CO)O)O)O)C(=O)[O-])C(=O)[O-])OCC4C(C(C(C(O4)OP(=O)([O-])[O-])NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.